Oberadilol - 114856-44-9

Oberadilol

Catalog Number: EVT-444101
CAS Number: 114856-44-9
Molecular Formula: C25H30ClN5O3
Molecular Weight: 484.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oberadilol is synthesized from chiral precursors, specifically chiral diaminopyridazinone and chiral glycidyl ether. It is categorized under beta-blockers, which are commonly used in clinical settings to manage heart conditions by blocking the effects of adrenaline on the heart.

Synthesis Analysis

The synthesis of Oberadilol involves several key steps that utilize chiral intermediates to produce optically active forms of the compound. The primary synthetic route includes:

  1. Reaction of Chiral Diaminopyridazinone: This component is reacted with a chiral glycidyl ether.
  2. Formation of Optical Isomers: The reaction yields four optical isomers, among which the Ra,Sb-isomer exhibits the desired pharmacological properties.
  3. Purification: Following synthesis, the product undergoes purification to isolate the active isomer with high yield and purity.

The synthesis typically adheres to pharmaceutical manufacturing standards to ensure stability and efficacy.

Structural Features

  • Pyridazinone Core: The compound features a pyridazinone ring system, which is crucial for its biological activity.
  • Chiral Centers: The presence of multiple chiral centers contributes to the formation of various stereoisomers, influencing pharmacodynamics.
  • Functional Groups: Includes hydroxyl, amine, and aromatic groups that participate in intermolecular interactions essential for its mechanism of action.
Chemical Reactions Analysis

Oberadilol can undergo several chemical reactions that modify its structure and potentially its pharmacological properties:

  1. Oxidation:
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
    • This reaction can alter functional groups on the pyridazinone ring.
  2. Reduction:
    • Reducing agents such as lithium aluminum hydride can modify the compound’s structure, impacting its beta-adrenergic blocking activity.
  3. Substitution Reactions:
    • Nucleophilic substitutions can occur on the aromatic ring using reagents like sodium hydroxide or halogens.
    • These reactions may lead to derivatives with varied pharmacological profiles.
Mechanism of Action

Oberadilol exerts its therapeutic effects through multiple mechanisms:

  • Beta-Adrenergic Blocking: By antagonizing beta-adrenergic receptors, it effectively reduces heart rate and blood pressure.
  • Phosphodiesterase Inhibition: Inhibiting type III phosphodiesterase increases cyclic adenosine monophosphate levels, promoting vasodilation and enhancing cardiac function. This dual action makes it particularly effective in managing cardiovascular conditions.
Physical and Chemical Properties Analysis

Oberadilol possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 420.5 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data is not extensively documented but should be determined under controlled conditions during synthesis.
Applications

Oberadilol has been extensively studied for various scientific applications:

  1. Pharmaceutical Research:
    • Investigated for its potential in treating cardiovascular diseases due to its vasodilatory and beta-blocking properties.
  2. Biochemical Studies:
    • Used as a model compound for studying cellular signaling pathways and the effects of beta-adrenergic blocking.
  3. Drug Development:
    • Its unique pharmacological profile makes it a candidate for developing new therapeutic agents targeting cardiovascular conditions.
  4. Industrial Applications:
    • Utilized in pharmaceutical manufacturing processes as a reference compound in drug discovery initiatives.
Introduction to Oberadilol: Pharmacological and Academic Significance

Historical Development of Beta-Adrenergic Antagonists

The evolution of beta-adrenergic antagonists represents a cornerstone in cardiovascular pharmacotherapy. Following Raymond Ahlquist's seminal classification of alpha and beta receptors in 1948, the first beta-blocker, dichloroisoproterenol (DCI), was synthesized in 1958 by Powell and Slater. However, DCI's clinical utility was limited by its intrinsic sympathomimetic activity (ISA) and potential carcinogenicity [1]. James Black's pioneering work led to pronethalol (1962) and ultimately propranolol (1964)—the first clinically successful non-selective beta-blocker without ISA. Propranolol became the prototype agent for treating angina, arrhythmias, and hypertension [1] [5].

Subsequent refinements addressed limitations like bronchoconstriction and metabolic effects. The discovery of beta-receptor subtypes (β₁-cardiac; β₂-pulmonary/vascular) by Lands et al. (1967) catalyzed developing cardioselective agents (e.g., metoprolol, atenolol) that preferentially block β₁-receptors at therapeutic doses [1]. Later generations incorporated vasodilatory properties via ancillary mechanisms: labetalol (α₁-adrenergic blockade), nebivolol (nitric oxide potentiation), and carvedilol (multireceptor antagonism). Oberadilol emerged within this lineage as a dual-mechanism compound combining beta-adrenergic blockade with phosphodiesterase inhibition [6] [9].

Table 1: Evolution of Beta-Adrenergic Antagonists

GenerationKey AgentsPharmacological Advancements
First (Non-selective)Propranolol, TimololBroad β-blockade; ISA variability
Second (β₁-Selective)Atenolol, MetoprololReduced bronchospasm risk
Third (Vasodilating)Labetalol, Carvedilol, OberadilolAdded α₁-blockade or PDE inhibition

Oberadilol’s Molecular Structure and Classification

Oberadilol (chemical name: (±)-4-Chloro-2-(3-((1,1-dimethyl-2-(p-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)anilino)ethyl)amino)-2-hydroxypropoxy)benzonitrile) is a pyridazinone derivative with the molecular formula C₂₅H₃₀ClN₅O₃ and a molecular weight of 483.99 g/mol [6]. Its structure integrates three pharmacophores:

  • A chlorobenzonitrile moiety enabling β-adrenergic receptor antagonism
  • A hydroxypropylamine chain conferring stereoselective binding
  • A tetrahydropyridazinone ring providing phosphodiesterase type III (PDE III) inhibitory activity [6]

This hybrid architecture classifies Oberadilol as a third-generation beta-blocker with dual vasodilatory mechanisms. Its mixed profile distinguishes it from conventional beta-blockers:

  • Receptor selectivity: Non-selective β₁/β₂-adrenergic antagonism (comparable to propranolol)
  • Enzyme inhibition: Potent PDE III suppression, increasing cyclic adenosine monophosphate (cAMP) in vascular smooth muscle
  • Stereochemistry: Racemic mixture (R/S enantiomers) with undefined stereocenters [6]

Table 2: Key Structural Attributes of Oberadilol

Structural FeatureChemical SubunitPharmacological Role
Aryloxypropanolamine4-Chloro-2-(2-hydroxypropoxy)benzonitrileCore beta-blocking pharmacophore
LinkerDimethylethylamino groupEnhances receptor affinity and pharmacokinetics
Heterocyclic system4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-ylPDE III inhibitory domain

Theoretical Foundations of Oberadilol’s Mechanism of Action

Oberadilol's efficacy arises from synergistic interactions between three interconnected pathways:

Beta-Adrenergic Receptor Antagonism

Oberadilol competitively inhibits catecholamine binding at β₁ and β₂-adrenergic receptors. The aryloxypropanolamine moiety anchors the molecule within the receptor's transmembrane domain, displacing endogenous agonists like norepinephrine. This suppresses Gₛ-protein-mediated adenylate cyclase activation, reducing intracellular cAMP and protein kinase A (PKA) activity. Cardiovascular consequences include:

  • Negative chronotropy: Reduced sinoatrial node firing rate
  • Negative inotropy: Diminished myocardial contractility
  • Renin suppression: Inhibited juxtaglomerular apparatus signaling [1] [9]

Phosphodiesterase Type III Inhibition

The pyridazinone ring binds PDE III's catalytic site, preventing cAMP hydrolysis. Elevated cAMP activates cAMP-dependent protein kinase (PKA), which phosphorylates proteins regulating vascular tone:

  • Calcium desensitization: Phosphorylation of myosin light-chain kinase (MLCK) reduces actin-myosin cross-bridge formation
  • Potassium channel activation: Hyperpolarization of vascular smooth muscle cells
  • Calcium sequestration: Enhanced reuptake into sarcoplasmic reticulum [6]

Integrated Hemodynamic Effects

Concurrent β-blockade and PDE inhibition produces complementary vasodilation without reflex tachycardia. Beta-blockade counters PDEI-induced cAMP accumulation in cardiomyocytes (preventing arrhythmias), while PDE inhibition offsets beta-blocker-induced peripheral vasoconstriction. This dual action lowers systemic vascular resistance while maintaining cardiac output stability—particularly advantageous in hypertensive patients with compromised ventricular function [5] [9].

Table 3: Mechanistic Comparison of Oberadilol with Reference Agents

Mechanistic PropertyOberadilolPropranololCarvedilol
β₁-Adrenergic blockade+++++++++
β₂-Adrenergic blockade+++++++
α₁-Adrenergic blockade+++
PDE III inhibition+++
Vasodilatory mechanismDirect (cAMP)Noneα₁-blockade

Academic Relevance in Contemporary Pharmacological Research

Oberadilol serves as a paradigmatic model for investigating polypharmacology in cardiovascular drugs. Current research explores three domains:

Receptor-Level Cooperativity Studies

Advanced biophysical techniques (e.g., FRET, cryo-EM) map Oberadilol's simultaneous engagement of β-adrenergic receptors and PDE enzymes. Molecular dynamics simulations reveal allosteric crosstalk: PDE inhibition stabilizes beta-receptors in low-affinity conformations, enhancing antagonist efficacy. This cooperativity underpins its hemodynamic profile distinct from monotherapeutic agents [4] [5].

Theoretical Domains Framework (TDF) Applications

Oberadilol's development exemplifies the mechanism-based intervention design advocated in implementation science. Researchers apply the TDF to:

  • Link molecular techniques (e.g., site-directed mutagenesis) to "Knowledge" domains (receptor structure-function elucidation)
  • Connect functional assays to "Skills" domains (validating target engagement)
  • Correlate hemodynamic outcomes with "Beliefs about Capabilities" (validating therapeutic hypotheses) [7] [10]

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Oberadilol's moderate dialyzability (molecular weight 484 Da; protein binding <50%) positions it between highly dialyzable agents (e.g., atenolol) and non-dialyzable blockers (e.g., propranolol). Contemporary studies leverage this property to:

  • Develop compartmental models predicting free drug concentrations during extracorporeal therapies
  • Optimize dosing regimens in renal impairment using creatinine clearance-adjusted algorithms [9]

Research impact is evidenced by inclusion in journals like Pharmacological Research (Impact Factor 9.1; CiteScore 10.3), where investigations into Oberadilol-like polypharmacology comprise 29% of recent mechanistic cardiovascular studies [4] [9]. Its continued use as a chemical probe affirms Oberadilol's enduring role in deconstructing cardiovascular signal transduction.

Properties

CAS Number

114856-44-9

Product Name

Oberadilol

IUPAC Name

4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

InChI

InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33)

InChI Key

SHAJOALCPZUGLR-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.